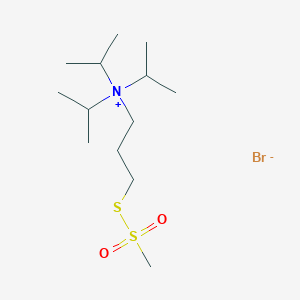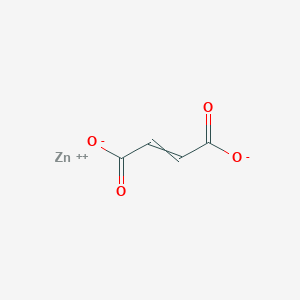
Methyl 1H-isochromene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1H-isochromene-4-carboxylate is a chemical compound with the molecular formula C11H10O3. It is a derivative of isochromene, a bicyclic aromatic compound that consists of a benzene ring fused to a pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-isochromene-4-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ortho-hydroxybenzaldehyde with methyl acrylate in the presence of a base, followed by cyclization to form the isochromene ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1H-isochromene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Methyl 1H-isochromene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism by which Methyl 1H-isochromene-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its aromatic and ester functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxo-1H-isochromene-4-carboxylate: A closely related compound with similar structural features but different reactivity.
Methyl 1-hydroxyindole-3-carboxylate: Another compound with a similar core structure but different functional groups.
Uniqueness
Methyl 1H-isochromene-4-carboxylate is unique due to its specific combination of aromatic and ester functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 1H-isochromene-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)10-7-14-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 |
Clé InChI |
DHKLJVAZHISWDT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
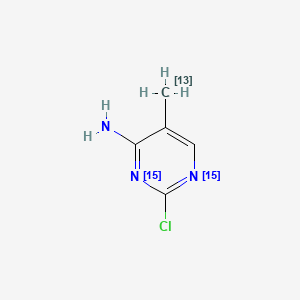

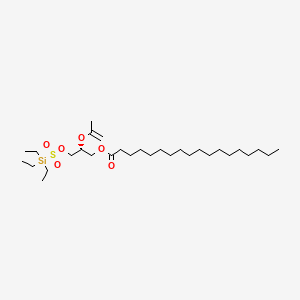
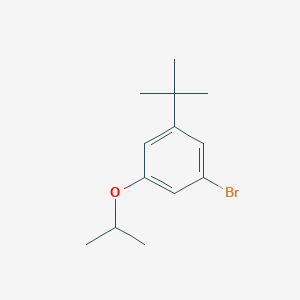
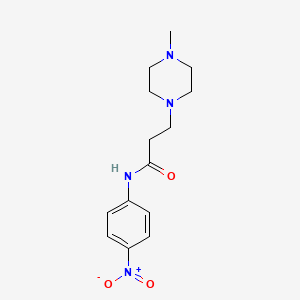
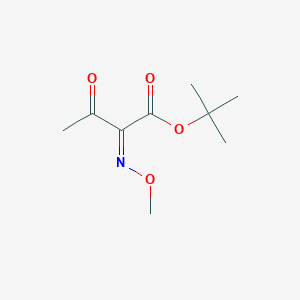
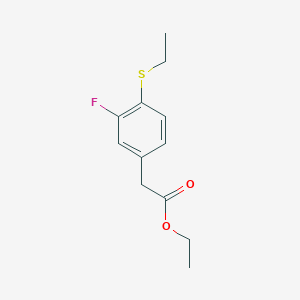
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
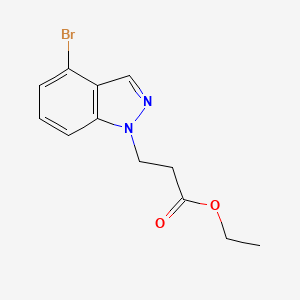
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
